

# An In-depth Technical Guide to Pyridin-2-ylhydrazine: Properties and Experimental Protocols

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## Compound of Interest

Compound Name: *2-Hydrazinopyridine dihydrochloride*

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## Introduction

Pyridin-2-ylhydrazine is a heterocyclic organic compound that serves as a vital building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a pyridine ring and a reactive hydrazine moiety, allows for the versatile construction of more complex molecules. The pyridine ring offers aromatic stability and potential coordination sites with metal ions, while the hydrazine group is a potent nucleophile, readily reacting with electrophiles like carbonyl compounds.<sup>[1]</sup> This dual functionality makes pyridin-2-ylhydrazine a key intermediate in the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems, many of which exhibit significant biological activities such as antimicrobial and antitumor properties.<sup>[1][2]</sup> This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and logical workflows for its application in research and development.

## Core Physical and Chemical Properties

Pyridin-2-ylhydrazine is typically a crystalline solid at room temperature, with colors ranging from white and light yellow to deep red.<sup>[1][2][3]</sup> It is soluble in organic solvents such as

methanol.[3]

## Table 1: Physical Properties of Pyridin-2-ylhydrazine

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub>	[3][4]
Molecular Weight	109.13 g/mol	[3][4]
Melting Point	41-44 °C	[3]
Boiling Point	90-92 °C at 1 mmHg	[3]
Appearance	Deep red crystalline solid	[3]
Solubility	Soluble in Methanol	[3]
pKa (Predicted)	9.72 ± 0.70	[3]
InChIKey	NWELCUKYUCBVKK- UHFFFAOYSA-N	[3][4]
CAS Number	4930-98-7	[3][4]

## Spectroscopic Data

The structural features of pyridin-2-ylhydrazine can be confirmed through various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of pyridin-2-ylhydrazine in CDCl<sub>3</sub> shows characteristic signals for the protons on the pyridine ring and the hydrazine group. The aromatic protons typically appear in the downfield region ( $\delta$  6.5-8.5 ppm), while the protons of the hydrazine moiety are observed as well.

Table 2: <sup>1</sup>H NMR Chemical Shifts for Pyridin-2-ylhydrazine in CDCl<sub>3</sub>

Proton Assignment	Chemical Shift ( $\delta$ , ppm)
Pyridine Ring H ( $\alpha$ to N)	~8.11
Pyridine Ring H	~7.45
Pyridine Ring H	~6.68
Pyridine Ring H	~6.65
-NH <sub>2</sub> and/or -NH-	~3.8

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broad signal around 3.8 ppm is attributable to the exchangeable protons of the hydrazine group.[3]

## Infrared (IR) Spectroscopy

The IR spectrum of pyridin-2-ylhydrazine exhibits characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

- N-H stretching: Bands in the region of 3200-3400  $\text{cm}^{-1}$  corresponding to the primary amine of the hydrazine group.
- C-H aromatic stretching: Signals typically appearing just above 3000  $\text{cm}^{-1}$ .
- C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600  $\text{cm}^{-1}$  region.
- N-H bending: Vibrations around 1600  $\text{cm}^{-1}$ .

## Mass Spectrometry

Electron impact mass spectrometry of pyridin-2-ylhydrazine shows a prominent molecular ion peak.

Table 3: Key Mass Spectrometry Data for Pyridin-2-ylhydrazine

m/z Value	Interpretation	Relative Intensity
109	Molecular Ion $[M]^+$	100% (Base Peak)
80	$[M - \text{NHNH}]^+$	~12.4%
79	$[M - \text{NHNH}_2]^+$ or $[\text{Pyridine}]^+$	~82.9%
52	Fragmentation of pyridine ring	~30.8%

Data extracted from a 75 eV spectrum. The fragmentation pattern is consistent with the loss of the hydrazine moiety and subsequent breakdown of the pyridine ring.[\[3\]](#)

## Experimental Protocols

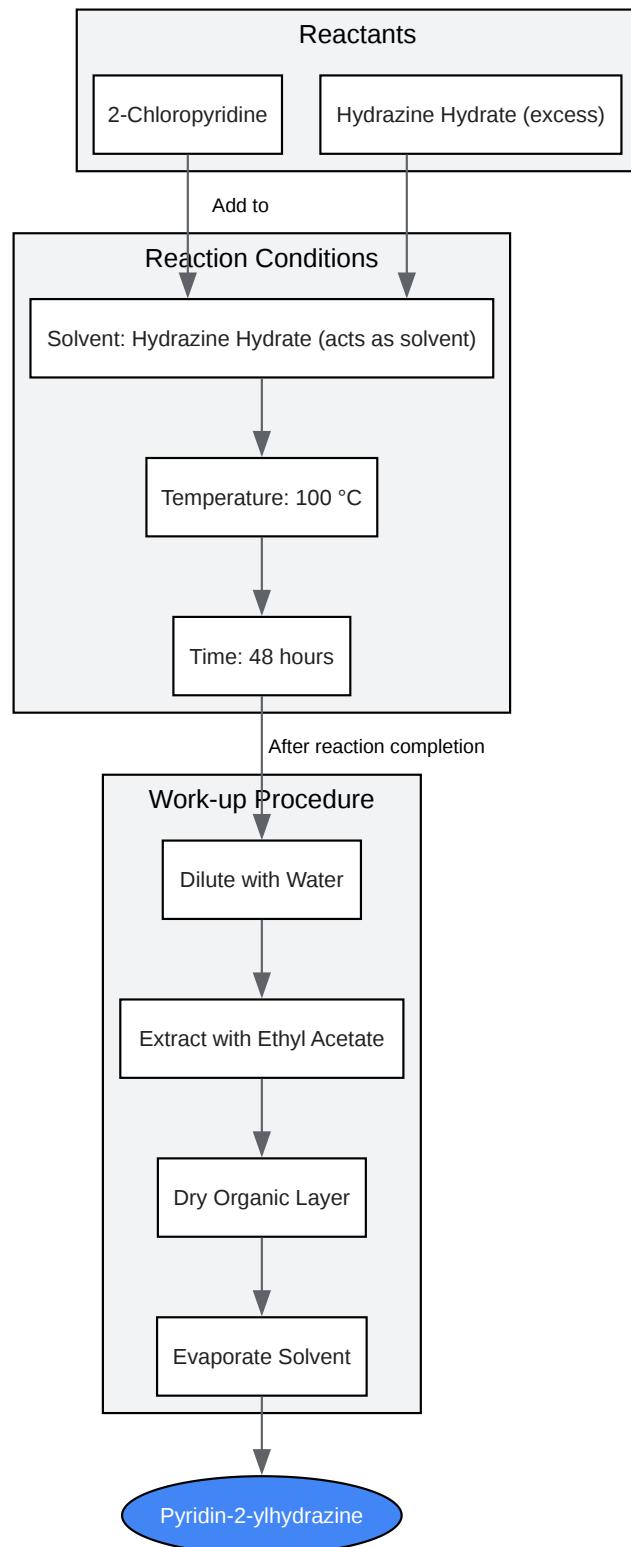
The following sections provide detailed methodologies for the synthesis of pyridin-2-ylhydrazine and its subsequent reaction with carbonyl compounds.

### Protocol 1: Synthesis of Pyridin-2-ylhydrazine from 2-Chloropyridine

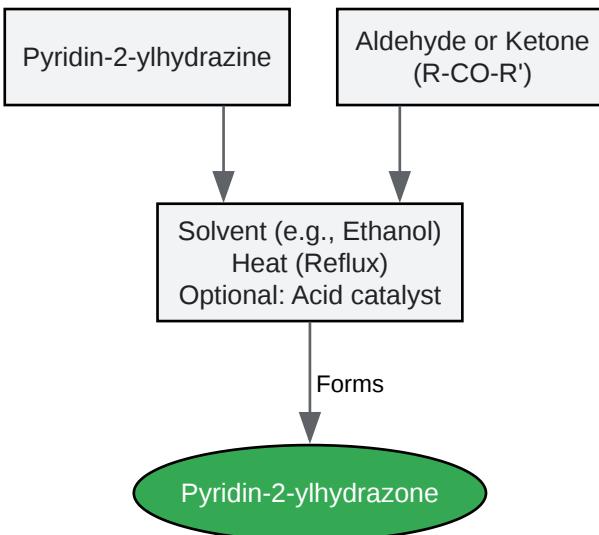
This protocol describes the nucleophilic aromatic substitution reaction between 2-chloropyridine and hydrazine hydrate.

Workflow for the Synthesis of Pyridin-2-ylhydrazine

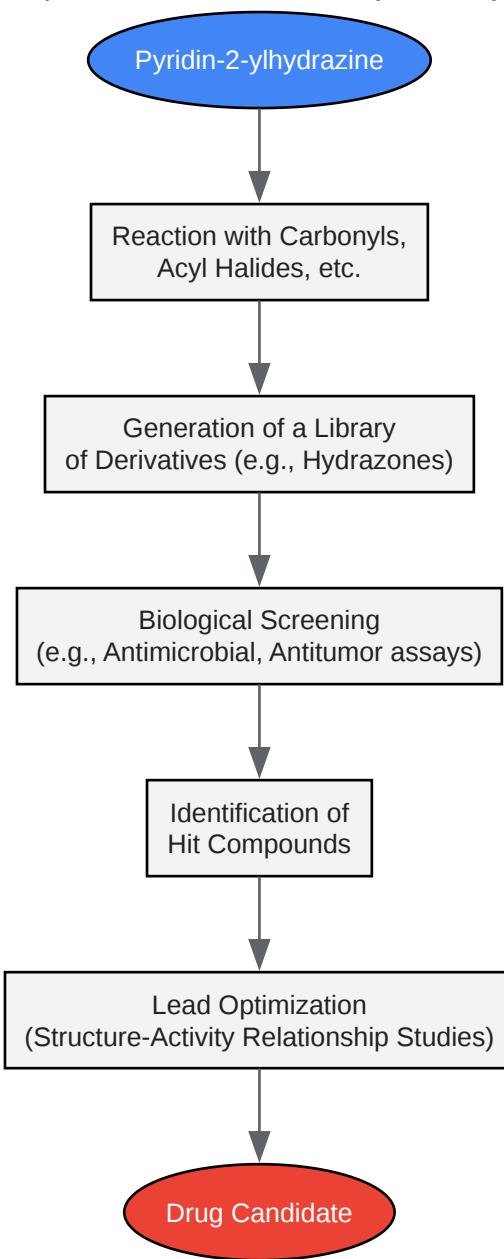
## Synthesis of Pyridin-2-ylhydrazine



## Reaction of Pyridin-2-ylhydrazine with a Carbonyl Compound



## Drug Development Workflow from Pyridin-2-ylhydrazine

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